molecular formula C16H10Cl2N2O B362029 3,4-dichloro-N-quinolin-5-ylbenzamide CAS No. 865275-25-8

3,4-dichloro-N-quinolin-5-ylbenzamide

Cat. No.: B362029
CAS No.: 865275-25-8
M. Wt: 317.2g/mol
InChI Key: HWHSNUBQNHBCHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-Dichloro-N-quinolin-5-ylbenzamide is a synthetic benzamide derivative featuring a quinoline moiety substituted at the 5-position and a dichlorinated benzamide group. Its structure combines a planar aromatic system with electron-withdrawing chlorine substituents, which may enhance binding affinity to biological targets such as kinases or receptors.

Properties

CAS No.

865275-25-8

Molecular Formula

C16H10Cl2N2O

Molecular Weight

317.2g/mol

IUPAC Name

3,4-dichloro-N-quinolin-5-ylbenzamide

InChI

InChI=1S/C16H10Cl2N2O/c17-12-7-6-10(9-13(12)18)16(21)20-15-5-1-4-14-11(15)3-2-8-19-14/h1-9H,(H,20,21)

InChI Key

HWHSNUBQNHBCHL-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=CC=N2)C(=C1)NC(=O)C3=CC(=C(C=C3)Cl)Cl

Canonical SMILES

C1=CC2=C(C=CC=N2)C(=C1)NC(=O)C3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Quinolinyl Acetamide Derivatives

Key analogs from Journal Kimia Sains dan Aplikasi (2020) include indolinone-based acetamides with N-quinolin-6-yl substituents (Table 1). These compounds differ in their indolinone ring substituents, which correlate with varying bioactivity scores (hypothesized to represent inhibitory concentrations or binding affinities):

Compound ID Substituent(s) on Indolinone Core Bioactivity Score
57 5-Amino, 4-bromobenzyl 5.411
58 5-Hydroxymethyl, 4-bromobenzyl 5.208
59 5-Cyanamido, 4-bromobenzyl 6.878
60 3-Aminoisoxazol-5-ylmethyl 5.322

Table 1: Bioactivity of quinolinyl acetamide analogs .

  • 3,4-Dichloro-N-quinolin-5-ylbenzamide lacks the indolinone core but shares the quinoline-aromatic system.

Chlorinated Isoquinoline Derivatives

The crystal structure of N-(4-Chlorobenzylidene)-3,4-dimethyl-isoquinoline-5-amine () reveals a planar E-configuration with a dihedral angle of 1.25° between the benzene and isoquinoline rings. C-H⋯C interactions stabilize its crystal lattice, a feature absent in this compound due to differences in substitution patterns .

Property N-(4-Chlorobenzylidene)-3,4-dimethyl-isoquinoline-5-amine This compound
Aromatic System Isoquinoline + benzene Quinoline + dichlorobenzamide
Substituents 4-Chlorobenzylidene, 3,4-dimethyl 3,4-Dichlorobenzamide
Key Interactions C-H⋯C Potential halogen bonding (Cl atoms)
Crystallinity High (R-factor = 0.044) Not reported in reviewed studies

Table 2: Structural comparison with chlorinated isoquinoline analog .

  • Key Observations: The isoquinoline derivative’s planar geometry contrasts with the flexible benzamide linker in this compound, which may reduce conformational rigidity. Dichlorination in the benzamide group could enhance electron-deficient character, favoring interactions with nucleophilic residues in target proteins compared to the monochloro analog .

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